molecular formula C21H16ClNO4S B2559639 5-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid CAS No. 2174002-02-7

5-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid

Cat. No. B2559639
CAS RN: 2174002-02-7
M. Wt: 413.87
InChI Key: ASJNHUUJKDPNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid . It has a molecular weight of 413.88 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H17NO4S/c23-20(24)19-10-9-13(27-19)11-22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,22,25)(H,23,24) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Benzo[b] thiophene derivatives, which are structurally similar to the compound , have been synthesized and characterized. These compounds are important in the study of heterocyclic chemistry and their potential applications in pharmaceuticals and materials science (Campaigne & Abe, 1975).

Chemical Reactivity

  • Research on methyl 3-hydroxythiophene-2-carboxylate and its derivatives reveals insights into the reactivity of related thiophene compounds. These findings are critical for understanding the chemical behavior and potential applications of similar thiophene-based compounds (Corral & Lissavetzky, 1984).

Mass Spectrometry Analysis

  • The mass spectra of substituted thiophene-2-carboxylic acids, including those with various substitutions, have been studied. This research aids in the identification and differentiation of similar compounds, which is essential for their application in scientific research (Fisichella et al., 1982).

Potential in Drug Synthesis

  • Novel thiophene and benzothiophene derivatives have been synthesized and evaluated for their anti-cancer properties. These studies indicate the potential use of similar thiophene derivatives in the development of new pharmacological agents (Mohareb et al., 2016).

Synthesis of Functional Derivatives

  • The synthesis of functional derivatives of thiophene is a key area of research, providing insights into the diverse applications of thiophene-based compounds in chemical synthesis and drug development (Shvedov et al., 1973).

Safety and Hazards

This compound is an irritant . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-chloro-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4S/c22-19-12(9-18(28-19)20(24)25)10-23-21(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-9,17H,10-11H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJNHUUJKDPNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(SC(=C4)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid

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